Superior Corrosion Inhibition Efficiency in Sulfuric Acid: A Direct Comparison with Parent Thiourea and Structural Analogs
In a direct comparative study using mass loss and thermometric methods, 1-(3'-pyridyl)-3-benzyl thiourea (the target compound) demonstrated superior inhibition efficiency on mild steel in H2SO4 compared to parent thiourea and other N-substituted analogs. The target compound achieved a maximum inhibition efficiency of 99.26% under the tested conditions, significantly outperforming the parent thiourea molecule [1]. Furthermore, its inhibition efficiency was found to be higher than that of 1-(2,6-diazene)-3-benzyl thiourea (ST 1), 1-(3'-pyridyl)-1-phenyl thiourea (ST 3), and 1-(2'-pyridyl)-3-phenyl thiourea (ST 4), highlighting the critical role of the specific 3-pyridyl-benzyl substitution pattern for optimal surface adsorption [1].
| Evidence Dimension | Maximum Corrosion Inhibition Efficiency |
|---|---|
| Target Compound Data | 99.26% |
| Comparator Or Baseline | Parent thiourea (value not specified but stated to be 'much more' effective than parent) and structural analogs ST 1, ST 3, ST 4 (quantitative values not provided but reported as lower). |
| Quantified Difference | Target compound is > parent thiourea; > ST 1, ST 3, ST 4. |
| Conditions | Mild steel in H2SO4 solution, concentration-dependent; maximum efficiency at unspecified concentration. |
Why This Matters
This data provides a direct, quantitative justification for selecting this specific compound over cheaper, more common thiourea derivatives for corrosion inhibition applications, ensuring maximum asset protection in acidic industrial environments.
- [1] Acemap. Corrosion Inhibitory Effects of Some Substituted Thiourea on Mild Steel in Acid Media. (n.d.). Retrieved from https://acemap.info/papers/ZDlBQjdFQUY5N0M?page=2 View Source
